5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole (hereafter referred to as 5-PTPO) is a synthetic heterocyclic compound that has been used in a variety of scientific research applications. It is of interest due to its ability to interact with a variety of molecules and its potential for use in the production of pharmaceuticals and other useful compounds.
Scientific Research Applications
5-PTPO has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and molecular biology. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals and other useful compounds. Additionally, it has been used as a tool to study the structure and function of proteins and enzymes, as well as to study the interactions between molecules.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by NCGC00128946-01. Once the targets are identified, the downstream effects and biochemical pathways can be better understood .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of NCGC00128946-01’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions .
Advantages and Limitations for Lab Experiments
The advantages of using 5-PTPO in lab experiments include its availability, its relatively low cost, and its ability to interact with a variety of molecules. Additionally, it has been shown to be relatively stable, making it suitable for long-term storage. However, the use of 5-PTPO in lab experiments is not without its limitations. For example, its toxicity has not been fully evaluated, and it may be toxic to humans and other organisms at certain concentrations. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes.
Future Directions
There are a number of potential future directions for 5-PTPO research. These include further investigations into its mechanism of action, its toxicity, and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential for use in drug design and medicinal chemistry. Additionally, further research could be conducted to explore its potential for use in the production of pharmaceuticals and other useful compounds. Finally, further research could be conducted to explore its potential for use in molecular biology, such as the study of protein and enzyme structure and function.
Synthesis Methods
The synthesis of 5-PTPO is relatively straightforward and can be achieved using a two-step process. The first step involves the reaction of 3,4,5-trimethoxyphenyl acetic acid with propan-2-yl-1H-pyrazole-5-carboxylic acid in the presence of anhydrous sodium acetate and acetic acid. This reaction yields the desired 5-PTPO product in high yields. The second step involves the purification of the product by column chromatography.
properties
IUPAC Name |
5-(5-propan-2-yl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-9(2)11-8-12(20-19-11)17-18-16(21-25-17)10-6-13(22-3)15(24-5)14(7-10)23-4/h6-9H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZAKGPXYGRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-isopropyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
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